molecular formula C9H8FNO B7966734 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B7966734
M. Wt: 165.16 g/mol
InChI Key: MGRSRFMOTVPPDX-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 8th position of the tetrahydroisoquinoline ring, which can significantly influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 8-fluoro-1,2,3,4-tetrahydroisoquinoline as the starting material.

  • Oxidation Reaction: The compound undergoes oxidation to introduce the keto group at the 3-position, resulting in this compound.

  • Reaction Conditions: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane (DMP). The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the oxidation process.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: As mentioned, oxidation of the 8-fluoro-1,2,3,4-tetrahydroisoquinoline leads to the formation of this compound.

  • Reduction: Reduction reactions can be performed to convert the keto group back to a hydroxyl group, resulting in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol.

  • Substitution: Substitution reactions at various positions of the ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, DMP in acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an alcohol solvent.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound.

  • Reduction: 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol.

  • Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: Research has explored its use in developing treatments for various diseases, including neurological disorders and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol: A hydroxylated derivative.

  • 6-fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one: A methylated derivative.

  • 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A positional isomer.

Uniqueness: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific fluorine substitution, which can significantly affect its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Properties

IUPAC Name

8-fluoro-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRSRFMOTVPPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782184-94-4
Record name 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one
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